Cas no 340-06-7 ((S)-(+)-α-(Trifluoromethyl)benzyl Alcohol)

340-06-7 structure
Nome del prodotto:(S)-(+)-α-(Trifluoromethyl)benzyl Alcohol
(S)-(+)-α-(Trifluoromethyl)benzyl Alcohol Proprietà chimiche e fisiche
Nomi e identificatori
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- (S)-(+)-alpha-(Trifluoromethyl)benzyl Alcohol
- (S)-(+)-α-(Trifluoromethyl)benzyl alcohol
- (S)-2,2,2-TRIFLUORO-1-PHENYL-ETHANOL
- (1S)-2,2,2-trifluoro-1-phenylethanol
- (S)-(+)-&alpha
- (S)-(+)-1-Phenyl-2,2,2-trifluoroethanol
- (S)-2,2,2-Trifluoro-1-phenylethanol
- (1S)-2,2,2-trifluoro-1-phenylethan-1-ol
- (S)-1-Phenyl-2,2,2-trifluoroethanol
- (+)-Phenyl(trifluoromethyl)carbinol
- PubChem15591
- (s)-1-phenyltrifluoroethanol
- VNOMEAQPOMDWSR-ZETCQYMHSA-N
- BDBM108244
- (S)-a-(trifluoromethyl)benzyl alcohol
- NE19833
- MCULE-
- (1S)-2,2,2-Trifluoro-1-phenyl-ethanol
- J-019417
- CS-0034203
- (1S)-(+)-1-Phenyl-2,2,2-trifluoroethan-1-ol
- (S)-(+)-alpha-(Trifluoromethyl)benzyl alcohol, puriss., >=99.0% (sum of enantiomers, GC)
- AS-10251
- 340-06-7
- MFCD00077845
- (S)-(+)-alpha-(Trifluoromethyl)benzyl alcohol, 99%
- NS00079290
- P1368
- SCHEMBL1669527
- (S)-(+)- alpha -(Trifluoromethyl)benzyl alcohol
- AKOS006240681
- T72326
- Z1198169138
- (1S)‐2,2,2‐trifluoro‐1‐phenylethanol (Hit 12)
- EN300-111501
- A-(TRIFLUOROMETHYL)BENZYL ALCOHOL
- (S)-(+)-
- (S)-(+)-α-(Trifluoromethyl)benzyl Alcohol
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- MDL: MFCD00077845
- Inchi: 1S/C8H7F3O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-5,7,12H/t7-/m0/s1
- Chiave InChI: VNOMEAQPOMDWSR-ZETCQYMHSA-N
- Sorrisi: FC([C@]([H])(C1C([H])=C([H])C([H])=C([H])C=1[H])O[H])(F)F
Proprietà calcolate
- Massa esatta: 176.04491
- Massa monoisotopica: 176.04489933g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 12
- Conta legami ruotabili: 1
- Complessità: 138
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.2
- Carica superficiale: 0
- Conta Tautomer: niente
- Superficie polare topologica: 20.2
Proprietà sperimentali
- Colore/forma: Non determinato
- Densità: 1.3 g/mL at 25 °C(lit.)
- Punto di ebollizione: 127°C(lit.)
- Punto di infiammabilità: Fahrenheit: 183,2 ° f< br / >Celsius: 84 ° C< br / >
- Indice di rifrazione: n20/D 1.462(lit.)
- PSA: 20.23
- Attività ottica: [α]20/D +31.3±0.5°, neat
- Solubilità: Non determinato
(S)-(+)-α-(Trifluoromethyl)benzyl Alcohol Informazioni sulla sicurezza
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Simbolo:
- Prompt:avviso
- Parola segnale:Warning
- Dichiarazione di pericolo: H315-H319
- Dichiarazione di avvertimento: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Numero di trasporto dei materiali pericolosi:NA 1993 / PGIII
- WGK Germania:3
- Codice categoria di pericolo: 36/37/38
- Istruzioni di sicurezza: 26-36
- CODICI DEL MARCHIO F FLUKA:10-23
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Identificazione dei materiali pericolosi:
(S)-(+)-α-(Trifluoromethyl)benzyl Alcohol Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1004297-5g |
(1S)-2,2,2-trifluoro-1-phenylethanol |
340-06-7 | 95% | 5g |
$800 | 2024-07-24 | |
Enamine | EN300-111501-5.0g |
(1S)-2,2,2-trifluoro-1-phenylethan-1-ol |
340-06-7 | 95.0% | 5.0g |
$143.0 | 2025-03-21 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S20790-1g |
(S)-2,2,2-Trifluoro-1-phenylethanol |
340-06-7 | 1g |
¥326.0 | 2021-09-04 | ||
TRC | T779065-50mg |
(S)-(+)-α-(Trifluoromethyl)benzyl Alcohol |
340-06-7 | 50mg |
$92.00 | 2023-05-17 | ||
TRC | T779065-250mg |
(S)-(+)-α-(Trifluoromethyl)benzyl Alcohol |
340-06-7 | 250mg |
$282.00 | 2023-05-17 | ||
Apollo Scientific | PC0769-1g |
(1S)-(+)-1-Phenyl-2,2,2-trifluoroethan-1-ol |
340-06-7 | 99% | 1g |
£44.00 | 2025-02-19 | |
Key Organics Ltd | AS-10251-100MG |
(S)-(+)-alpha-(Trifluoromethyl)benzyl alcohol |
340-06-7 | >98% | 100mg |
£234.70 | 2025-02-08 | |
Alichem | A019118881-5g |
(S)-2,2,2-Trifluoro-1-phenylethanol |
340-06-7 | 95% | 5g |
$875.70 | 2023-09-02 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S161231-250mg |
(S)-(+)-α-(Trifluoromethyl)benzyl Alcohol |
340-06-7 | >98.0%(GC) | 250mg |
¥395.90 | 2023-09-01 | |
Ambeed | A589447-250mg |
(S)-2,2,2-Trifluoro-1-phenylethanol |
340-06-7 | 98% | 250mg |
$14.0 | 2025-02-19 |
(S)-(+)-α-(Trifluoromethyl)benzyl Alcohol Letteratura correlata
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Aipeng Li,Lidan Ye,Xiaohong Yang,Chengcheng Yang,Jiali Gu,Hongwei Yu Chem. Commun. 2016 52 6284
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2. Stereoselectivity in the substitution reaction of square-planar platinum(II) complexes determined in situ by nuclear magnetic resonance spectroscopy using a chiral solventSumio Shinoda,Tadashi Nishikimi,Sho-ichi Uchino,Yasuyuki Koie,Yasukazu Saito J. Chem. Soc. Dalton Trans. 1984 2689
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Amit Kumar,Abdullah Khan,Shashwat Malhotra,Ravi Mosurkal,Ashish Dhawan,Mukesh K. Pandey,Brajendra K. Singh,Rajesh Kumar,Ashok K. Prasad,Sunil K. Sharma,Lynne A. Samuelson,Ashok L. Cholli,Christophe Len,Nigel G. J. Richards,Jayant Kumar,Rainer Haag,Arthur C. Watterson,Virinder S. Parmar Chem. Soc. Rev. 2016 45 6855
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4. Dynamic stereochemistry of imines and derivatives. Part 18. Photosynthesis and photoracemization of optically active oxaziridinesDerek R. Boyd,Rose M. Campbell,Peter B. Coulter,James Grimshaw,David C. Neill,W. Brian Jennings J. Chem. Soc. Perkin Trans. 1 1985 849
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5. Raman optical activity of simple chiral molecules; methyl and trifluoromethyl asymmetric deformationsLaurence D. Barron J. Chem. Soc. Perkin Trans. 2 1977 1790
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Fornitori consigliati
Amadis Chemical Company Limited
(CAS:340-06-7)(S)-(+)-α-(Trifluoromethyl)benzyl Alcohol

Purezza:99%/99%
Quantità:5g/25g
Prezzo ($):185.0/598.0